![molecular formula C18H22N8O B6569957 N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}pyrazine-2-carboxamide CAS No. 1021256-99-4](/img/structure/B6569957.png)
N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}pyrazine-2-carboxamide
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Overview
Description
This compound is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are known to have significant biological activities and are used in the development of new therapeutic agents .
Synthesis Analysis
The synthesis of similar compounds involves the design and creation of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis
The molecular structure of this compound is related to its parent structures, pyrazolo[3,4-d]pyrimidine and azepane . The compound is a complex structure that includes a pyrazine-2-carboxamide group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include various steps, such as the formation of the pyrazolo[3,4-d]pyrimidine core and the attachment of the azepane group .Scientific Research Applications
Cancer Treatment: CDK2 Inhibition
CDK2 (cyclin-dependent kinase 2) inhibition is an attractive strategy for cancer treatment, specifically targeting tumor cells. Researchers have designed a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds. These compounds (numbered 4–13) were synthesized as novel CDK2 inhibitors . Key findings include:
Anti-Tubercular Activity
Another avenue of research involves designing substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Imidazole Moiety in Drug Design
Imidazole, a five-membered heterocyclic moiety, has therapeutic potential due to its unique structure. It contains two nitrogen atoms, one of which bears a hydrogen atom. Imidazole derivatives have been explored for various biological activities .
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the cessation of cell division
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Result of Action
The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression . It also induces apoptosis within certain cell lines . These effects contribute to the compound’s potential as an anticancer agent .
Future Directions
properties
IUPAC Name |
N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8O/c27-18(15-12-19-5-6-20-15)21-7-10-26-17-14(11-24-26)16(22-13-23-17)25-8-3-1-2-4-9-25/h5-6,11-13H,1-4,7-10H2,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTQGMHTADDUIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}pyrazine-2-carboxamide |
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